molecular formula C14H11N5O2S B2863106 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile CAS No. 1223846-65-8

2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile

Cat. No.: B2863106
CAS No.: 1223846-65-8
M. Wt: 313.34
InChI Key: YFJDVQYPMIHWDD-UHFFFAOYSA-N
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Description

The compound 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile is a chemical reagent designed for research applications. It features a triazolo[4,3-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Nitrogen-containing heterocycles like this one are fundamental building blocks in many physiologically active compounds and pharmaceuticals, often improving pharmacokinetic properties . While specific biological data for this exact compound requires further investigation, its structural similarity to documented molecules suggests significant research potential. Notably, closely related triazolo[4,3-a]pyrazine derivatives have demonstrated promising in vitro antibacterial activities against both Gram-positive and Gram-negative bacterial strains, with some analogs showing efficacy comparable to first-line antibiotics . The 2-methoxyphenyl substituent at the 7-position and the sulfanylacetonitrile group at the 3-position are key structural features that can be modified to study structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel derivatives or as a probe for investigating new antibacterial and antifungal agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c1-21-11-5-3-2-4-10(11)18-7-8-19-12(13(18)20)16-17-14(19)22-9-6-15/h2-5,7-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJDVQYPMIHWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC#N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolo-pyrazine core, followed by the introduction of the methoxyphenyl group and the thioacetonitrile moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs and their physicochemical or biological distinctions:

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Synthesis Highlights Biological/Physicochemical Notes
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine - 7-(2-Methoxyphenyl)
- 3-sulfanylacetonitrile
K₂CO₃-mediated coupling in acetone High polarity due to nitrile; methoxy group may enhance membrane permeability
2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile () 1,2,4-Triazole - 5-Methoxyphenyl
- 3-sulfanylacetonitrile
Similar K₂CO₃/acetone conditions PASS-predicted antimicrobial activity; reduced steric hindrance vs. triazolopyrazine core
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide () [1,2,4]Triazolo[4,3-a]pyrazine - 8-(4-Chlorobenzylsulfanyl)
- 2-acetamide
Chlorobenzyl group introduces lipophilicity; acetamide enhances hydrogen bonding Likely improved CNS penetration due to lipophilic groups
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetonitrile () [1,2,4]Triazolo[4,3-a]pyrazine - 6-(4-Hydroxyphenyl)
- Phenoxyacetonitrile
Phenoxy group increases rigidity; amino moiety may aid solubility Anticipated kinase inhibition due to planar aromatic system

Functional Group Impact

  • Sulfanyl vs. Oxygen Linkers: The target compound’s sulfanyl group (vs.
  • Methoxy Position : The 2-methoxyphenyl substituent (target compound) vs. 5-methoxyphenyl () alters electronic effects. Ortho-substitution may sterically hinder rotation, affecting binding pocket interactions .
  • Nitrile vs. Amide : The acetonitrile group (target compound) offers metabolic stability compared to acetamide derivatives (), which are prone to hydrolysis .

Biological Activity

The compound 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile (often referred to as G802-0229) belongs to a class of triazolo[4,3-a]pyrazine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of G802-0229 is C24H25N5O3SC_{24}H_{25}N_{5}O_{3}S. Its structure features a triazolo[4,3-a]pyrazine core, which is critical for its biological activity. The presence of the methoxyphenyl group and the sulfanyl linkage enhances its interaction with biological targets.

Biological Activity Overview

Recent research has demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit a wide range of biological activities:

  • Antibacterial Activity : Studies have shown that related compounds display significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have been reported to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Anticancer Activity : Compounds within this class have been evaluated for their anticancer properties. Notably, some derivatives have shown potent activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, a related compound exhibited an IC50 value of 0.83 μM against A549 cells and demonstrated the ability to induce apoptosis through mitochondrial pathways by regulating BAX and Bcl2 proteins .

Antibacterial Studies

A study conducted on triazolo[4,3-a]pyrazine derivatives highlighted their antibacterial efficacy using the microbroth dilution method. The results indicated:

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
G802-02293216
Ampicillin168

These findings suggest that G802-0229 possesses moderate antibacterial activity that could be further optimized through structural modifications .

Anticancer Studies

In vitro studies on various cancer cell lines revealed:

Cell LineIC50 Value (μM)Mechanism of Action
A5490.83 ± 0.07Induction of apoptosis via BAX/Bcl2 regulation
MCF-70.15 ± 0.08Cell cycle arrest and apoptosis
HT-298.18Mitochondrial pathway activation

The compound's ability to modulate apoptotic pathways positions it as a candidate for further development in cancer therapeutics .

Case Studies

  • Antibacterial Efficacy : A comparative study involving multiple triazolo[4,3-a]pyrazine derivatives demonstrated that compounds with electron-donating groups at specific positions exhibited enhanced antibacterial activity due to improved interactions with bacterial enzymes.
  • Antitumor Mechanism : Research involving G802-0229 indicated that it could activate caspase pathways leading to programmed cell death in cancer cells. This was evidenced by increased apoptosis markers in treated cell lines compared to controls .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of triazolopyrazine derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl-containing precursors, followed by functionalization of the core structure. For example:

  • Step 1 : Formation of the triazolopyrazine core via refluxing hydrazinopyrazinones with carbonyldiimidazole in anhydrous DMFA at 100°C for 24 hours .
  • Step 2 : Thioether linkage introduction via nucleophilic substitution using mercaptoacetonitrile derivatives under controlled temperatures (e.g., 10°C) to minimize side reactions .
    Key factors : Solvent choice (DMFA for solubility), reaction time (24–48 hours), and inert atmospheres to prevent oxidation. Yields often range from 60–85% after recrystallization .

Q. How is structural confirmation achieved for this compound?

Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.6–3.8 ppm, sulfanyl protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃N₅O₂S: expected 347.37 g/mol) .
  • X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What preliminary biological assays are relevant for this compound?

Initial screening focuses on:

  • Enzyme inhibition : Kinase or protease assays using fluorogenic substrates (e.g., ATPase activity for triazolopyrazines) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., MIC values <50 µg/mL indicate potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to cisplatin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in sulfanyl group installation?

Low yields during thioether formation often stem from competing oxidation or poor nucleophilicity. Strategies include:

  • Temperature modulation : Lowering to 0–10°C to suppress disulfide byproducts .
  • Solvent optimization : Polar aprotic solvents (DMFA, DMSO) enhance nucleophile activation .
  • Catalysis : Adding catalytic iodine or Cu(I) to accelerate thiol-disulfide exchange .
    Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, 10% MeOH/CH₂Cl₂) .

Q. How do structural modifications (e.g., methoxy position, substituent electronics) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy positioning : 2-Methoxyphenyl (vs. 3- or 4-substituted) enhances membrane permeability due to reduced steric hindrance .
  • Electron-withdrawing groups : Nitriles (e.g., acetonitrile) improve target binding via dipole interactions, while electron-donating groups (e.g., methyl) reduce metabolic stability .
    Case study : Replacing 2-methoxyphenyl with 4-chlorophenyl in analogs increased kinase inhibition by 30% but raised cytotoxicity .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Discrepancies often arise from:

  • Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cellular stress .
  • Metabolic instability : Perform LC-MS/MS to identify degradation products (e.g., hydrolysis of the sulfanyl group) .
  • Off-target effects : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map unintended pathways .

Q. What advanced analytical methods validate purity and stability in long-term storage?

  • HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water gradient) .
  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor via NMR for structural integrity .
  • X-ray powder diffraction (XRPD) : Detects polymorphic changes during storage .

Methodological Notes

  • Data interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities .
  • Contradictory results : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

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